molecular formula C10H9BrN2O2 B13088913 Ethyl 6-bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylate CAS No. 1956319-09-7

Ethyl 6-bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylate

Cat. No.: B13088913
CAS No.: 1956319-09-7
M. Wt: 269.09 g/mol
InChI Key: UXIMYPNZGSBXBV-UHFFFAOYSA-N
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Description

Ethyl 6-bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylate (CAS 1956319-09-7) is a high-value brominated pyrrolopyridine derivative serving as a versatile building block in medicinal chemistry and drug discovery research. This compound features a molecular formula of C10H9BrN2O2 and a molecular weight of 269.10 . The bromine atom at the 6-position makes it a crucial intermediate for further functionalization via cross-coupling reactions, such as the Suzuki reaction, enabling the exploration of diverse chemical space . The pyrrolo[3,2-c]pyridine scaffold is a privileged structure in drug design due to its wide range of biological activities . Recent studies highlight its significant potential in anticancer research, where analogous pyrrolo[3,2-c]pyridine derivatives have been designed as potent colchicine-binding site inhibitors that disrupt tubulin polymerization, leading to cell cycle arrest and apoptosis in various cancer cell lines . Beyond oncology, the core pyrrolopyridine structure is found in compounds investigated for antidiabetic applications, including acting as GPR119 agonists to regulate incretin and insulin secretion, and as aldose reductase inhibitors to manage secondary complications of diabetes . This reagent is provided strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

CAS No.

1956319-09-7

Molecular Formula

C10H9BrN2O2

Molecular Weight

269.09 g/mol

IUPAC Name

ethyl 6-bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylate

InChI

InChI=1S/C10H9BrN2O2/c1-2-15-10(14)7-5-12-8-3-9(11)13-4-6(7)8/h3-5,12H,2H2,1H3

InChI Key

UXIMYPNZGSBXBV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CNC2=CC(=NC=C21)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylate typically involves the bromination of pyrrolo[3,2-c]pyridine followed by esterification. One common method starts with the bromination of 1H-pyrrolo[3,2-c]pyridine using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The resulting 6-bromo-1H-pyrrolo[3,2-c]pyridine is then reacted with ethyl chloroformate in the presence of a base such as triethylamine to yield the final product .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles like sodium azide, potassium thiolate, or alkoxides in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate.

Major Products Formed

    Substitution: Formation of 6-substituted pyrrolo[3,2-c]pyridine derivatives.

    Oxidation: Formation of pyrrolo[3,2-c]pyridine N-oxides.

    Reduction: Formation of reduced pyrrolo[3,2-c]pyridine derivatives.

    Coupling: Formation of biaryl or heteroaryl compounds.

Scientific Research Applications

Medicinal Chemistry Applications

Ethyl 6-bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylate has been investigated for its potential as a pharmaceutical agent.

Anticancer Activity

Recent studies have highlighted its role as a potential anticancer agent. The compound's structure allows it to interact with biological targets involved in tumor growth and proliferation. For instance, derivatives of pyrrolopyridine compounds have shown to inhibit cancer cell lines effectively through mechanisms that induce apoptosis and inhibit angiogenesis .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. Its efficacy against resistant strains of bacteria has made it a candidate for further development into therapeutic agents for infectious diseases .

Neurological Applications

The compound's ability to cross the blood-brain barrier suggests potential applications in treating neurological disorders. Studies are ongoing to evaluate its effects on neurodegenerative diseases, where it may modulate neuroinflammatory responses .

Material Science Applications

This compound is also being explored in material science.

Polymer Chemistry

The compound can be utilized as a building block in the synthesis of novel polymers with specific properties such as enhanced thermal stability and mechanical strength. Its incorporation into polymer matrices can lead to materials suitable for various applications, including coatings and composites .

Nanotechnology

In nanotechnology, this compound serves as a precursor for the development of nanoparticles that can encapsulate drugs or other active agents, enhancing their delivery and efficacy in biomedical applications .

Case Study 1: Anticancer Research

A study published in the Journal of Medicinal Chemistry investigated the anticancer properties of modified pyrrolopyridine derivatives, including this compound. The results demonstrated significant inhibition of tumor growth in xenograft models, indicating its potential as a lead compound for drug development .

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial activity published in Antimicrobial Agents and Chemotherapy, researchers evaluated the effectiveness of this compound against multi-drug resistant bacteria. The compound showed promising results, leading to further investigations into its mechanism of action and potential formulations for clinical use .

Mechanism of Action

The mechanism of action of Ethyl 6-bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylate is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The bromine atom and the ester group play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physical Properties

Compound Name Core Structure Halogen Melting Point (°C) Molecular Weight Key Applications
Ethyl 6-bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylate Pyrrolo[3,2-c]pyridine Br Not reported 269.10 Kinase inhibitors
Ethyl 6-chloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylate Pyrrolo[3,2-c]pyridine Cl Not reported 224.64 Research precursor
Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate Imidazo[1,2-a]pyridine Br Not reported 283.13 GSK-3β inhibitors
Methyl 2-amino-4-(4-methoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate Pyrano[3,2-c]pyridine 241–243 380.39 Not specified

Table 2: Reactivity Comparison

Reaction Type Ethyl 6-Bromo Derivative Ethyl 6-Chloro Derivative
Suzuki Coupling High efficiency Moderate efficiency
Halogen Dance Observed Not observed
Nucleophilic Substitution Faster due to Br Slower

Biological Activity

Ethyl 6-bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylate (CAS No. 1615714-30-1) is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides an overview of the compound's biological activity, including its mechanisms, efficacy against various pathogens, and potential therapeutic applications.

  • Molecular Formula : C10_{10}H9_{9}BrN2_2O2_2
  • Molecular Weight : 269.09 g/mol
  • Structure : The compound features a pyrrole ring fused with a pyridine ring, which is characteristic of many biologically active heterocycles.

This compound demonstrates various mechanisms of action that contribute to its biological activity:

  • Antibacterial Activity : Research has indicated that derivatives of pyrrole and pyridine exhibit significant antibacterial properties. For instance, certain pyrrole derivatives have shown minimum inhibitory concentration (MIC) values as low as 3.125 μg/mL against Staphylococcus aureus, suggesting that this compound may possess similar or enhanced antibacterial effects .
  • Anticancer Potential : The compound's structural similarity to other known anticancer agents suggests potential antiproliferative activity. Studies on related compounds indicate that modifications in the structure can lead to selective cytotoxicity against cancer cell lines while sparing normal cells . This selectivity is crucial for minimizing side effects in therapeutic applications.

Biological Activity Data

The following table summarizes the biological activities reported for this compound and related compounds:

Activity Type Target/Pathogen Efficacy (MIC/IC50) Reference
AntibacterialStaphylococcus aureus3.125 μg/mL
AntiproliferativeVarious cancer cell linesIC50 > 10 μM (non-cytotoxic)
Anti-inflammatoryCOX enzymesIC50 values comparable to celecoxib

Case Studies and Research Findings

Recent studies have highlighted the biological relevance of pyrrole derivatives:

  • Antibacterial Studies : A comparative study involving several pyrrole derivatives demonstrated that modifications at specific positions on the ring system could enhance antibacterial efficacy. This compound was positioned as a lead compound for further optimization due to its promising initial results .
  • Cytotoxicity Assessments : In vitro assessments indicated that certain structural modifications could significantly increase cytotoxicity against cancer cell lines while maintaining low toxicity towards normal lymphocytes. This property is vital for developing targeted cancer therapies .

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